molecular formula C9H10ClN B1352751 6-Chloro-1,2,3,4-tetrahydroquinoline CAS No. 49716-18-9

6-Chloro-1,2,3,4-tetrahydroquinoline

Katalognummer: B1352751
CAS-Nummer: 49716-18-9
Molekulargewicht: 167.63 g/mol
InChI-Schlüssel: PASUADIMFGAUDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1,2,3,4-tetrahydroquinoline (CAS 49716-18-9) is a halogenated tetrahydroquinoline derivative with the molecular formula C₉H₁₀ClN and a molecular weight of 167.64 g/mol. Structurally, it consists of a partially hydrogenated quinoline ring system with a chlorine substituent at the 6-position (Figure 1). This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity and structural similarity to bioactive molecules . It is commercially available with purities up to 96% and is synthesized via catalytic hydrogenation of 6-chloroquinoline or through microwave-assisted and electrocatalytic methods .

Eigenschaften

IUPAC Name

6-chloro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASUADIMFGAUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457880
Record name 6-chloro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49716-18-9
Record name 6-chloro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline typically involves the chlorination of 1,2,3,4-tetrahydroquinoline. One common method includes the use of thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the 6th position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reduction of this compound can lead to the formation of this compound derivatives with varying degrees of hydrogenation. Sodium borohydride (NaBH(_4)) is often used as a reducing agent.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or neutral conditions.

    Reduction: NaBH(_4) in methanol or ethanol.

    Substitution: NaOCH(_3) in methanol or KOtBu in tert-butanol.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Various hydrogenated derivatives of this compound.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

6-Chloro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom can enhance the compound’s binding affinity and specificity for its target, thereby modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

Reactivity and Catalytic Behavior

  • Hydrogenation Efficiency: 6-Chloro-THQ is synthesized via hydrogenation of 6-chloroquinoline. The Ir/α-MoC catalyst achieves 92% conversion and 97% selectivity, avoiding dechlorination . In contrast, Ni/C-3 catalysts yield 6-Chloro-THQ with partial dechlorination, highlighting catalyst-dependent reactivity . Positional isomers like 5-Chloro-THQ exhibit >99% selectivity under similar conditions, emphasizing the electronic influence of substituent placement .
  • Anti-Knock Activity: 6-Methyl-THQ demonstrates comparable ignition delay effects to N-methyl aniline, suggesting shared radical-scavenging mechanisms (e.g., HO• quenching). Chlorinated analogues may exhibit enhanced stability due to Cl’s electron-withdrawing effects .

Pharmacological and Industrial Relevance

  • Biological Activity: Tetrahydroquinolines with electron-withdrawing groups (e.g., Cl, CF₃) often show enhanced bioactivity. For instance, 2-Methyl-5-hydroxy-THQ exhibits analgesic activity, though less potent than morphine . 6-Chloro-1-phenyl-THIQ, with a bulky phenyl group, may exhibit altered receptor binding compared to simpler chloro derivatives .
  • Synthetic Accessibility :

    • Microwave-assisted synthesis of 6-Chloro-THQ derivatives achieves 99% yield under optimized conditions , while electrocatalytic methods offer greener alternatives with 80–89% efficiency .

Challenges and Contradictions

  • Catalyst Selectivity : Ir/α-MoC avoids dehalogenation, whereas Ni-based catalysts risk C–Cl bond cleavage, complicating synthesis .
  • Positional Isomerism : 5-Chloro-THQ forms preferentially in certain catalytic systems, suggesting steric or electronic constraints in substrate-catalyst interactions .

Biologische Aktivität

6-Chloro-1,2,3,4-tetrahydroquinoline (C9H10ClN) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structure of tetrahydroquinolines allows for various modifications that can enhance their pharmacological profiles. This article focuses on the biological activity of this compound, summarizing key findings from recent research.

  • Molecular Formula : C9H10ClN
  • Molecular Weight : 169.64 g/mol
  • IUPAC Name : this compound
  • InChI Key : PASUADIMFGAUDB-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Its mechanism of action often involves interaction with specific biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline possess significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effective inhibition against various bacterial strains. A comparative analysis of its antimicrobial efficacy is shown in Table 1.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
This compoundStaphylococcus aureus16 µg/mL
Control (Ampicillin)Escherichia coli8 µg/mL
Control (Ampicillin)Staphylococcus aureus4 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A study by Bunce et al. demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound shows potential in inhibiting enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity linked to inflammatory responses and tumor growth.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives including this compound. Results indicated a strong correlation between structural modifications and antimicrobial potency.
  • Cancer Research : An investigation into the anticancer properties revealed that treatment with this compound led to significant apoptosis in human lung cancer cells via caspase activation pathways.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What are the established synthetic routes for 6-Chloro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via catalytic hydrogenation or reductive cyclization. For example, Procedure C (from ) involves reacting precursors in heptane/ethyl acetate (10:1) with 5% triethylamine, yielding 78% after column chromatography. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (room temp. vs. reflux), and catalysts (e.g., palladium on carbon) critically affect yield and purity. Advanced catalytic methods, like manganese- or iron-catalyzed hydrogenation, can improve efficiency and selectivity .

Q. What purification and characterization techniques are recommended for this compound to ensure structural integrity?

  • Methodological Answer : Purification via column chromatography (silica gel with heptane/EtOAC or DCM) is standard. Characterization includes:
  • IR spectroscopy : Key peaks include N-H stretching (~3414 cm⁻¹) and C-Cl vibrations (~804 cm⁻¹) .
  • NMR : Proton environments (e.g., aromatic protons at δ 6.5–7.0 ppm, aliphatic protons at δ 1.5–3.0 ppm) confirm the tetrahydroquinoline scaffold.
  • Mass spectrometry : Molecular ion peaks at m/z 167.64 (M⁺) validate the molecular formula (C₉H₁₀ClN) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in dark, inert atmospheres (argon/nitrogen) at room temperature to prevent decomposition .
  • Hazard Mitigation : Use fume hoods due to respiratory irritancy (H335). Wear PPE (gloves, goggles) to avoid skin/eye contact (H315/H319). Emergency protocols (e.g., eye wash stations, neutralizers for spills) must be accessible .

Advanced Research Questions

Q. How can catalytic reductive hydrogenation be optimized for synthesizing this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Transition-metal catalysts (e.g., Mn, Fe, Co) enable selective hydrogenation of quinoline precursors. For example, Procedure B () achieves 51% yield using Pd/C under hydrogen. Optimizing catalyst loading (5–10 mol%), solvent (THF or ethanol), and pressure (1–3 atm H₂) improves enantioselectivity for chiral derivatives. In situ IR monitoring can track reaction progress .

Q. What methodological approaches enable selective substitution of the chlorine atom in this compound for functional group diversification?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution : Replace Cl with amines (e.g., K₂CO₃/DMF, 80°C) or alkoxides.
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, aryl boronic acids) introduce aryl groups.
  • Radical Reactions : Use AIBN as initiator with thiols or alkyl halides.
    Solvent polarity (DMF for polar intermediates) and temperature (60–100°C) are key variables. TLC monitoring ensures reaction completion .

Q. What experimental strategies are employed to investigate the biological activity and mechanism of action of this compound in pharmacological models?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of cytochrome P450 or kinases (IC₅₀ measurements).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors).
  • ADME Profiling : Use HPLC-MS to assess metabolic stability in liver microsomes.
    Structural analogs (e.g., 6-methoxy or 8-trifluoromethyl derivatives) serve as controls to isolate chlorine’s role .

Q. How do structural modifications at specific positions of the tetrahydroquinoline core affect the physicochemical and biological properties of this compound derivatives?

  • Methodological Answer :
  • Position 6 : Chlorine enhances electronegativity, improving membrane permeability (logP = 2.8). Replacing Cl with Br increases molecular weight but reduces solubility.
  • Position 8 : Adding trifluoromethyl groups (e.g., 6-Cl-8-CF₃) boosts metabolic resistance (t₁/₂ > 6h in plasma).
  • Position 1 : Methylation (1-Me) alters pharmacokinetics (e.g., CYP2D6 inhibition reduced by 30%) .

Q. How should researchers address contradictory data in literature regarding reaction yields or biological activity measurements for this compound derivatives?

  • Methodological Answer :
  • Yield Discrepancies : Replicate reactions with controlled variables (catalyst batch, solvent purity). Use DOE (Design of Experiments) to identify critical factors (e.g., temperature > catalyst loading).
  • Bioactivity Variability : Standardize assay protocols (e.g., cell line passage number, serum concentration). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
6-Chloro-1,2,3,4-tetrahydroquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.